Methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate is a complex organic compound characterized by its unique structural features. This compound falls under the category of heterocyclic compounds, specifically those containing a furo[2,3-c]pyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 334.4 g/mol. The compound's specific properties and potential applications make it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.
The synthesis of methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate typically involves multi-step organic reactions. Common synthetic routes include:
A typical reaction sequence might start with the cyclization of 2-(aminomethyl)pyridine with furoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. Following this, oxidation can be performed using agents like chromium trioxide to introduce the oxo group. The final steps involve coupling reactions to attach the ureido and acetate functionalities.
The molecular structure of methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate features:
The compound's structural representation can be described using SMILES notation: CC(=O)N(CCN1C=CC2=C(C=C1)C(=O)C=N2)C(=O)O. The InChI key for this compound is InChI=1S/C18H20N4O3/c1-13(22)20-14-15-8-10-16(21-15)19-12-9-17(23)18(24)11-6-4-5-7-11/h4-10,12,14H,1-3H3,(H,20,22)(H,23,24).
Methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate can undergo several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The outcomes depend on specific conditions and reagents used.
The mechanism of action for methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate may involve interactions with biological targets such as enzymes or receptors. The furo[2,3-c]pyridine core likely facilitates these interactions due to its structural properties, potentially leading to modulation of biological activity.
Chemical properties include solubility in organic solvents and potential reactivity with nucleophiles due to the presence of electrophilic centers within its structure. Further studies are necessary to characterize these properties comprehensively.
Methyl 2-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)acetate has several potential applications in scientific research:
This compound's unique structural characteristics and diverse potential applications underscore its significance in ongoing scientific research efforts. Further studies will enhance understanding of its properties and broaden its application scope across various fields.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5